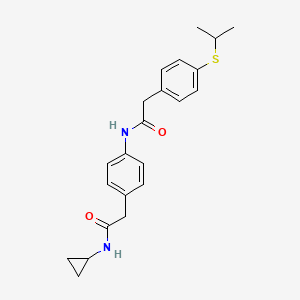
N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is overactive in cancer cells.
Scientific Research Applications
Conformational Studies and Drug Design
Cyclopropane as a Conformational Tool
Cyclopropane rings, similar to those in N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide, are utilized to restrict the conformation of biologically active compounds, enhancing activity and exploring bioactive conformations. For instance, Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine to investigate bioactive conformations, demonstrating the cyclopropane ring's utility in drug design and synthesis (Kazuta, Matsuda, & Shuto, 2002).
Synthesis and Chemical Reactivity
Innovative Synthetic Methods
The synthesis and reactivity of cyclopropyl-containing compounds are crucial for developing new drugs and materials. For example, the work by Gagnon et al. (2007) on the direct cyclopropyl transfer reaction to cyclic amides and azoles introduces a method to N-cyclopropylate compounds, offering insights into synthesizing compounds similar to N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide and expanding the toolkit for medicinal chemistry research (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)27-20-11-5-17(6-12-20)14-22(26)23-18-7-3-16(4-8-18)13-21(25)24-19-9-10-19/h3-8,11-12,15,19H,9-10,13-14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFZEKHEZQGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

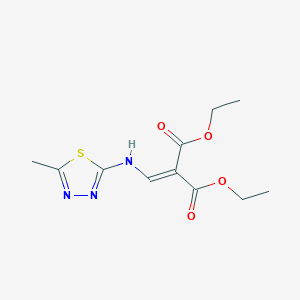
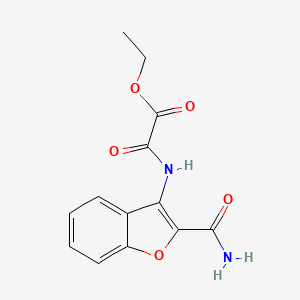
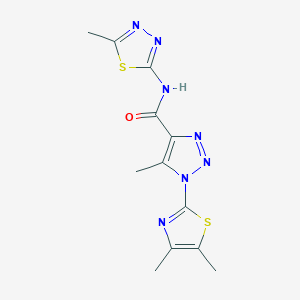
![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)
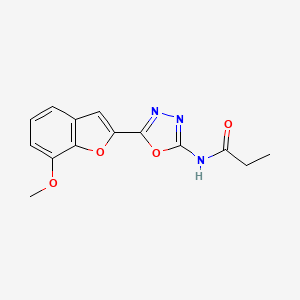
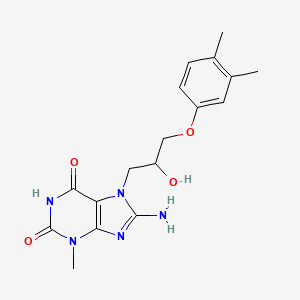

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)
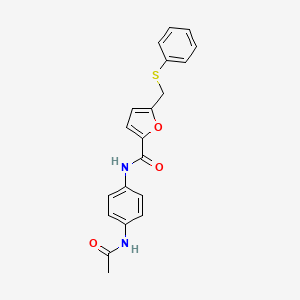
![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)